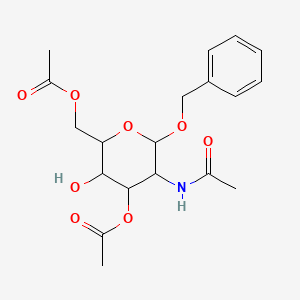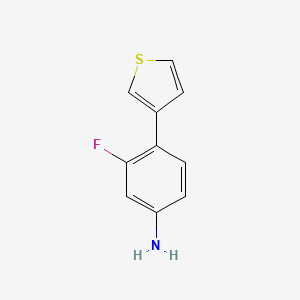
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenylacetamido group, and a hexanoic acid backbone. It is often studied for its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino groups, followed by the coupling of phenylacetamido groups through amide bond formation. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylacetamido group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism by which (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amino and phenylacetamido groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .
類似化合物との比較
Similar Compounds
Phenylacetylglycine: A gut microbial metabolite with similar structural features.
2-Phenylacetamidoacetic acid: Shares the phenylacetamido group but differs in the backbone structure.
Uniqueness
(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a distinct set of molecular targets and participate in specialized chemical reactions, making it valuable for targeted research and applications.
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23)/t13-/m0/s1 |
InChIキー |
VPCYMTNCRVUYFU-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
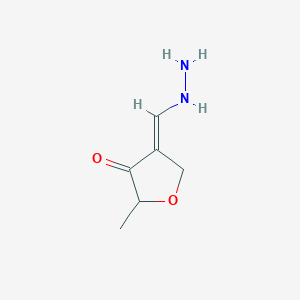
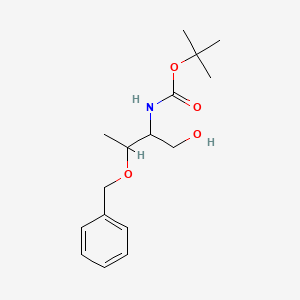
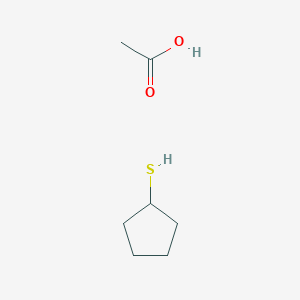
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
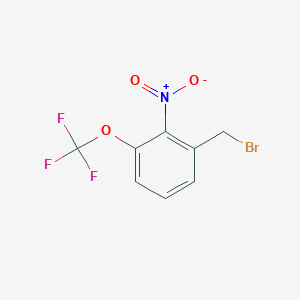
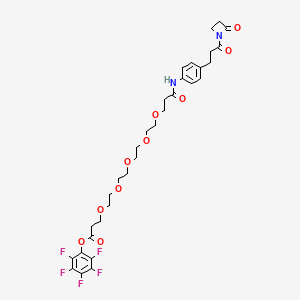

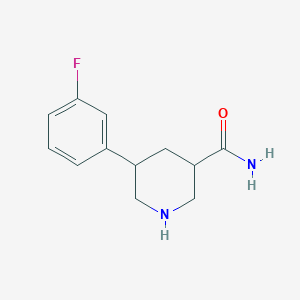
amine](/img/structure/B12086837.png)
